(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate
Description
Benzofuran Subsystem
Isoxazole Component
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl (Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO7/c1-27-21-10-15(11-22(28-2)24(21)29-3)8-9-23(26)30-14-17-13-20(32-25-17)19-12-16-6-4-5-7-18(16)31-19/h4-13H,14H2,1-3H3/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEIKQOYCWZFAT-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Isoxazole Ring Formation: The isoxazole ring is formed by the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound, followed by cyclization.
Coupling Reaction: The benzofuran and isoxazole intermediates are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the coupled product with 3-(3,4,5-trimethoxyphenyl)acrylic acid under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of (Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the isoxazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of nitro or halogenated trimethoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its biological effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division and proliferation. By binding to the colchicine binding site on tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the trimethoxyphenyl group contributes to its ability to interact with various molecular targets, enhancing its bioactivity .
Comparison with Similar Compounds
Heterocyclic Substitution Effects on Anticancer Activity
Compound 12 : (Z)-3-(Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile ()
- Activity : Exhibits potent growth inhibition (GI₅₀ < 0.01 μM) against 70% of NCI-60 cancer cell lines.
- Structure-Activity Relationship (SAR) : The acrylonitrile group and benzofuran moiety contribute to planar geometry, facilitating intercalation or enzyme binding.
Compound 15 : (Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile ()
- Activity : Enhanced potency (GI₅₀ = 0.021–12.2 μM) against 94% of cancer cell lines.
- SAR : Substitution of benzofuran with benzo[d]thiazol improves electron-withdrawing properties and binding to cellular targets, likely due to increased polarity and hydrogen-bonding capacity.
Key Insight : Replacing benzofuran with benzo[d]thiazol enhances anticancer activity, suggesting the heterocycle’s electronic profile significantly impacts efficacy .
Stereochemical and Functional Group Variations
Methyl (Z)-2-(Trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)acrylate (Z-3z) ()
- Structure : Features a trifluoromethyl group and acrylate ester.
- Implications : The Z configuration and electron-withdrawing CF₃ group may enhance metabolic stability compared to acrylonitrile analogs.
Ethyl (Z)-2-(Trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)acrylate (Z-13g) ()
- Synthesis : Prepared via palladium-catalyzed coupling, similar to the target compound’s likely route.
- SAR : Ethyl esters may alter lipophilicity and bioavailability compared to methyl esters.
Key Insight : Acrylate esters (vs. acrylonitriles) offer tunable pharmacokinetics, while Z stereochemistry optimizes spatial alignment for target binding .
Structural and Crystallographic Comparisons
(Z)-3-(Benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile ()
- Crystal Structure : The Z isomer adopts a planar conformation with a dihedral angle of 24.2° between the trimethoxyphenyl and acrylonitrile groups.
- Intermolecular Interactions : π-π stacking (centroid distance: 3.804 Å) stabilizes the crystal lattice and may mimic DNA intercalation in biological systems.
Toxicity and Derivative Optimization
Podophyllotoxin Derivatives ()
- Solution : Structural modification (e.g., PODO-1 derivatives) reduced toxicity while retaining PPARγ agonist activity.
- Relevance : The 3,4,5-trimethoxyphenyl group is retained in the target compound, but the isoxazole-benzofuran scaffold may mitigate off-target effects.
Data Tables
Biological Activity
(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(3,4,5-trimethoxyphenyl)acrylate is a complex organic compound known for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and potential therapeutic applications, supported by various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C22H21N3O5
- Molecular Weight : 393.42 g/mol
- CAS Number : 1105243-38-6
The compound features a benzofuran moiety linked to an isoxazole ring, which is crucial for its biological properties.
Antimicrobial Properties
Benzofuran derivatives have demonstrated significant antimicrobial activity against various pathogens. Research indicates that compounds with specific substitutions on the benzofuran ring exhibit notable activity against Mycobacterium tuberculosis and other bacterial strains. The minimal inhibitory concentrations (MIC) for these compounds typically range from 0.78 μg/mL to 6.25 μg/mL.
Anticancer Activity
Studies have shown that benzofuran derivatives can induce cytotoxic effects in different cancer cell lines, including breast, lung, and prostate cancer cells. The ability of these compounds to inhibit cell proliferation and induce apoptosis is linked to their interaction with specific cellular pathways. For instance, one study highlighted a derivative that exhibited antiproliferative activities with IC50 values ranging from 0.57 to 5.7 μM against various cancer cell lines .
Antioxidant Effects
The compound may also possess antioxidant properties that protect cells from oxidative stress and reduce inflammation. Antioxidant assays indicated that certain benzofuran derivatives have potent activity, contributing to their overall therapeutic potential.
Case Studies
- Antimicrobial Activity :
- Anticancer Mechanism :
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Target Organisms/Cells | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | Mycobacterium tuberculosis, E. coli | MIC: 0.78 - 6.25 μg/mL |
| Anticancer | Inhibition of tubulin polymerization | Breast, lung, prostate cancer cells | IC50: 0.57 - 5.7 μM |
| Antioxidant | Scavenging free radicals | Various cell lines | IC50 values not specified |
Q & A
Q. How can researchers optimize the synthesis of acrylate derivatives containing benzofuran and isoxazole moieties?
Methodological Answer:
- Stepwise Functionalization : Begin with the preparation of the benzofuran-isoxazole core via cyclization reactions. For example, describes using (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid as a starting material, coupled with chiral intermediates (e.g., (R)-32) to achieve stereocontrol.
- Esterification : Use coupling agents (e.g., DCC/DMAP) under anhydrous conditions to link the acrylate group to the benzofuran-isoxazole scaffold. Column chromatography (silica gel, hexane/EtOAc gradients) is critical for purification .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.5 equivalents of acrylic acid derivatives) and reaction times (48–72 hours) to maximize yields, as seen in and , which report yields up to 78% .
Q. What analytical techniques are essential for confirming the stereochemistry and purity of this compound?
Methodological Answer:
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) and monitor retention times against standards.
- ESI-HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS in ) confirms molecular formula with <1 ppm error (e.g., [M+H]+ calculated: 604.3116, found: 604.3110) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR to confirm (Z)-configuration of the acrylate double bond, supported by NOESY correlations for spatial proximity .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store aliquots at 4°C, -20°C, and room temperature, and monitor degradation via HPLC at intervals (e.g., 0, 7, 30 days).
- LC-MS Analysis : Identify degradation products (e.g., hydrolysis of the ester bond) using mass spectrometry. highlights the importance of anhydrous conditions during synthesis to prevent premature hydrolysis .
Advanced Research Questions
Q. What strategies are effective for elucidating the compound’s mechanism of action in cancer cell lines?
Methodological Answer:
- 60-Cell Panel Screening : Follow protocols in , which evaluates growth inhibition (GI50) across diverse cancer cell lines. For example, benzofuran-2-yl analogues show GI50 values <0.01 μM in 70% of cell lines .
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in responsive cell lines.
- Western Blotting : Quantify expression of apoptosis markers (e.g., caspase-3) and tubulin polymerization effects, as acrylates often target microtubules .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., CH2Cl2/hexane). Use SHELXL () for refinement, leveraging high-resolution data (<1.0 Å) to model the (Z)-acrylate geometry and trimethoxyphenyl orientation .
- Dihedral Angle Analysis : Calculate angles between the benzofuran and trimethoxyphenyl planes (e.g., 21.93° in ) to assess conformational rigidity .
Q. What computational approaches predict binding affinities to targets like P-glycoprotein (P-gp) or carbonic anhydrase XII?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into P-gp (PDB: 4Q9H) or hCA XII (PDB: 1JD0). highlights acrylates as dual P-gp/hCA XII inhibitors; prioritize hydrophobic interactions with methoxy groups .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to evaluate binding stability. Monitor RMSD and hydrogen bonds between the acrylate carbonyl and active-site residues .
Q. How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Meta-Analysis : Compare GI50 values from multiple assays (e.g., NCI-60 vs. independent studies). reports GI50 <0.01 μM, while similar compounds in show µM-range activity. Normalize data using cell line-specific controls (e.g., MCF-7 vs. HepG2) .
- SAR Studies : Systematically modify substituents (e.g., replacing benzofuran with benzothiazole in ) to identify critical pharmacophores. Benzothiazole analogues in show enhanced potency (GI50: 0.021–12.2 μM) .
Q. What methodologies validate the compound’s role in overcoming multidrug resistance (MDR)?
Methodological Answer:
- Calcein-AM Assay : Measure P-gp inhibition by quantifying intracellular calcein accumulation in resistant cell lines (e.g., KB-V1). uses similar acrylates to restore drug sensitivity .
- Synergy Studies : Combine with doxorubicin or paclitaxel and calculate combination indices (CompuSyn). A CI <1 indicates synergy, as seen with dual P-gp/hCA XII inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
